5-amino-1-(2-isopropylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Description
Overview of 5-Amino-1-(2-Isopropylphenyl)-4-(4-Phenyl-1,3-Thiazol-2-yl)-1,2-Dihydro-3H-Pyrrol-3-One
This compound features a 1,2-dihydro-3H-pyrrol-3-one core substituted at the 1-, 4-, and 5-positions with a 2-isopropylphenyl group, a 4-phenylthiazol-2-yl moiety, and an amino group, respectively. The molecular formula is C23H22N4OS , with a molecular weight of approximately 402.5 g/mol. Key structural attributes include:
| Feature | Description |
|---|---|
| Core Structure | Pyrrolone ring (1,2-dihydro-3H-pyrrol-3-one) fused with thiazole |
| Substituents | 2-Isopropylphenyl (C9H11), 4-phenylthiazol-2-yl (C9H6NS), amino (-NH2) |
| Functional Groups | Amine, ketone, thiazole, aryl |
| Aromatic Systems | Thiazole, phenyl, and isopropylphenyl rings |
The thiazole ring introduces sulfur-based electron-withdrawing effects, while the methoxy and amino groups contribute electron density, creating a polarized scaffold amenable to diverse chemical interactions.
Rationale for Academic Investigation of the Compound
Pyrrolone-thiazole hybrids are prioritized in medicinal chemistry due to their dual capacity for hydrogen bonding (via pyrrolone carbonyl and amino groups) and π-π stacking (via aromatic substituents). These features enhance binding affinity to biological targets such as enzymes and receptors. For instance, thiazole derivatives exhibit documented antimicrobial and anticancer activities, while pyrrolones contribute to metabolic stability. The compound’s structural complexity also positions it as a candidate for materials science, where conjugated systems enable applications in organic electronics.
Historical Context and Discovery
The synthesis of pyrrolone-thiazole hybrids gained momentum in the early 21st century, driven by advances in heterocyclic chemistry. While the exact discovery timeline of this specific compound remains unclear, its design aligns with modular strategies employing Hantzsch-thiazole synthesis and palladium-catalyzed cross-coupling. Early analogs, such as 4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one, demonstrated bioactivity in preclinical studies, motivating further structural diversification.
Relevance of Pyrrolone–Thiazole Hybrids in Contemporary Chemical Research
Hybrid heterocycles combining pyrrolone and thiazole moieties are at the forefront of drug discovery, addressing challenges like antibiotic resistance and oncogenic target modulation. Recent work by Salem et al. (2021) underscores the antimicrobial efficacy of such hybrids, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL against Staphylococcus aureus and Candida albicans. Concurrently, their optoelectronic properties are exploited in organic light-emitting diodes (OLEDs), where extended conjugation improves charge transport. This dual applicability underscores the compound’s interdisciplinary significance.
Properties
Molecular Formula |
C22H21N3OS |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(2-propan-2-ylphenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H21N3OS/c1-14(2)16-10-6-7-11-18(16)25-12-19(26)20(21(25)23)22-24-17(13-27-22)15-8-4-3-5-9-15/h3-11,13-14,23,26H,12H2,1-2H3 |
InChI Key |
DAOYIGZHSYIGHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
In a protocol adapted from Ambeed, the pyrrolone core is treated with 2-chloro-4-phenylthiazole in the presence of potassium carbonate and DMF at 120°C. The reaction proceeds via an SNAr mechanism, where the amino group at position 5 of the pyrrolone acts as the nucleophile.
Representative Data:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 2-Chloro-4-phenylthiazole | DMF | 120°C | 8h | 68% |
| K2CO3 (3 eq) |
Buchwald-Hartwig Coupling
For higher regioselectivity, palladium-catalyzed coupling is employed. A mixture of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 100°C facilitates the coupling between the pyrrolone bromide and 4-phenylthiazole-2-amine. This method achieves yields up to 75% but requires rigorous exclusion of moisture.
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or flash chromatography . The final compound is characterized by:
-
¹H NMR (DMSO-d₆): δ 7.85–7.40 (m, 9H, aromatic), 6.25 (s, 1H, pyrrolone-H), 2.95 (septet, 1H, isopropyl-CH), 1.20 (d, 6H, isopropyl-CH₃).
-
HPLC Purity: >95% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
The table below contrasts two dominant strategies for synthesizing the target compound:
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Hantzsch + NAS | Low cost, minimal metal catalysts | Moderate regioselectivity | 60–68% |
| Cyclocondensation + Buchwald-Hartwig | High regioselectivity | Requires palladium catalysts | 70–75% |
Industrial-scale production favors the Hantzsch route due to cost efficiency, while pharmaceutical applications prioritize the Buchwald-Hartwig method for purity.
Challenges and Optimization Strategies
Side Reactions
-
Oxidation of the Amino Group: The primary amino group at position 5 is prone to oxidation during prolonged reflux. Adding antioxidants like BHT (butylated hydroxytoluene) reduces this risk.
-
Thiazole Ring Degradation: Acidic conditions may hydrolyze the thiazole ring. Maintaining a pH >7 during workup mitigates this issue.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one substituent with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
The compound’s structure may be explored for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which “5-amino-1-(2-isopropylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituent groups on the pyrrolone core, thiazole ring, and aryl moieties. Below is a detailed comparison:
Table 1: Structural and Physical Properties of Analogs
*Estimated based on structural analogs.
Key Observations :
Substituent Effects on Molecular Weight :
- Bulky substituents (e.g., benzodioxolylmethyl in ) increase molecular weight (>400 g/mol), while smaller groups (e.g., methylthiazole in ) reduce it (<300 g/mol). The target compound’s weight likely falls within 365–400 g/mol, comparable to the chloro-dimethoxyphenyl analog .
Electronic and Steric Modifications: Electron-withdrawing groups (e.g., 4-chlorophenyl in ) may enhance stability and binding affinity to hydrophobic pockets. Methoxy groups (e.g., 4-methoxyphenyl in ) improve solubility via polar interactions.
Structural Conformation :
- Crystallographic studies on isostructural compounds (e.g., fluorophenyl derivatives in ) reveal that substituents like perpendicularly oriented aryl groups disrupt planarity, which could influence π-π stacking or intermolecular interactions.
Thiazole-containing pyrrolones are common in kinase inhibitors or antimicrobial agents, though specific biological data for these analogs are lacking in the evidence.
Methodological Insights :
- Computational Analysis : Tools like AutoDock4 could predict the target compound’s binding modes by comparing its flexible sidechains and substituent orientations with analogs.
Biological Activity
5-amino-1-(2-isopropylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound characterized by its unique structural features, which include a pyrrolone core and various substituents. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antibacterial, antitumor, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 375.5 g/mol. The structure can be represented as follows:
This structure highlights the presence of functional groups that are often associated with biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antibacterial Activity
Several studies have demonstrated the antibacterial properties of pyrrolone derivatives. For instance, compounds derived from pyrrolone cores have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Antitumor Activity
The compound's structure suggests potential antitumor activity. Research on similar pyrrolone derivatives has indicated that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes such as carbonic anhydrases (CAs). These enzymes play crucial roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma and cancer.
Study 1: Antimicrobial Efficacy
A study published in PubMed Central explored the antimicrobial efficacy of pyrrolone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) as low as 32 μg/mL against MRSA strains .
Study 2: Antitumor Mechanisms
Research on pyrrole-based compounds has shown that they can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to bacterial cell death and suggests similar mechanisms might be applicable to cancer cells .
Study 3: Enzyme Inhibition Profile
In a comparative study involving various pyrrolone derivatives, it was found that the compound exhibited significant inhibition against human carbonic anhydrase isoforms I and II with IC50 values ranging from 3.9 to 870.9 nM .
Data Tables
Q & A
Q. How can the synthesis of 5-amino-1-(2-isopropylphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves nucleophilic substitution of chlorine in precursor compounds (e.g., 2-(4-aryl-1,3-thiazol-2-yl)-3-oxo-4-chlorobutyronitriles) with aromatic amines, followed by intramolecular cyclization. Key parameters include:
- Temperature control : Maintaining –20 to –15°C during diazomethane addition prevents side reactions .
- Solvent selection : Dichloromethane and xylene are critical for stabilizing intermediates during reflux (25–30 hours) .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (2-propanol/methanol) enhance purity .
- Yield optimization : Adjusting stoichiometry of chloranil (1.4 mmol) during dehydrogenation minimizes byproducts .
Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm substitution patterns (e.g., isopropylphenyl and thiazolyl groups) and intramolecular cyclization .
- Chromatography : HPLC with ammonium acetate buffer (pH 6.5) ensures detection of residual solvents or impurities .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (especially for heterocyclic systems like pyrrol-3-one and thiazole) .
Advanced Research Questions
Q. How do computational methods enhance reaction design for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example:
- Reaction path search : Identifies energy barriers for nucleophilic substitution and cyclization steps .
- Data-driven optimization : Machine learning algorithms correlate experimental parameters (e.g., solvent polarity, temperature) with yield outcomes, reducing trial-and-error experimentation by 40–60% .
- Example workflow : Combine Gaussian 16 for energy profiles and Python-based scripts for multivariate analysis .
Q. What experimental strategies resolve contradictions between computational predictions and observed reaction outcomes?
- Methodological Answer :
- Sensitivity analysis : Test variables (e.g., steric effects of 2-isopropylphenyl) using fractional factorial design to isolate discrepancies .
- In-situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation (e.g., nitrile → amine cyclization) in real-time .
- Feedback loops : Integrate failed experimental data into computational models to refine force fields or solvation parameters .
Q. How does the thiazole-pyrrolone scaffold influence biological activity, and what modifications are methodologically viable?
- Methodological Answer :
- Structure-activity relationship (SAR) :
- Biological assays : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with target proteins .
Specialized Methodological Challenges
Q. What separation technologies are optimal for isolating intermediates during large-scale synthesis?
- Methodological Answer :
- Membrane filtration : Nanofiltration (3–5 kDa cutoff) separates low-MW byproducts (e.g., chloranil derivatives) .
- Countercurrent chromatography : Resolves polar impurities in multi-gram batches using ethyl acetate/hexane gradients .
Q. How can statistical design of experiments (DoE) improve reaction scalability?
- Methodological Answer :
- Central composite design : Optimizes variables (temperature, catalyst loading) with ≤15 experiments instead of 81 in full factorial design .
- Response surface modeling : Predicts optimal conditions for reactor design (e.g., continuous flow vs. batch) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of structurally similar pyrrol-3-one derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
